7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

PNMT inhibition α2-adrenoceptor selectivity index

Choose 7-nitro-THIQ hydrochloride for reproducible SAR studies. The 7-NO₂ substituent confers intermediate α2-selectivity (PNMT Ki ~0.12-1.7 µM) distinct from 7-H or 7-Br analogs, enabling precise target engagement profiling. Hydrochloride salt ensures aqueous solubility for reliable biochemical assays. Essential for patent-documented CNS and cardiovascular research programs.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 99365-69-2
Cat. No. B1315421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
CAS99365-69-2
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10H,3-4,6H2;1H
InChIKeyKGIXLJRTYZOUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 99365-69-2): Technical Baseline for Research Procurement


7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 99365-69-2; molecular formula C9H11ClN2O2, MW 214.65) is the hydrochloride salt form of a 7-nitro-substituted tetrahydroisoquinoline (THIQ) derivative [1]. This compound belongs to a well-established class of heterocyclic building blocks featuring a bicyclic THIQ core with a nitro group at the 7-position, which imparts distinct electronic properties as a hydrophilic electron-withdrawing substituent [2]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in various synthetic and biochemical applications . The compound is commercially available from multiple reputable vendors at purities typically ranging from 95% to ≥97%, with MDL number MFCD07371494 .

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Why In-Class Substitution Compromises Experimental Reproducibility


Tetrahydroisoquinoline (THIQ) analogs cannot be interchangeably substituted in scientific workflows due to position- and substituent-dependent differences in enzyme inhibition profiles and target selectivity. Systematic SAR studies demonstrate that the 7-position nitro group functions as a hydrophilic electron-withdrawing substituent that fundamentally alters the electrostatic interaction landscape at enzyme active sites compared to unsubstituted, halogenated, or sulfonamide-bearing analogs [1]. Critically, the 7-nitro substituent reduces binding affinity toward the α2-adrenoceptor—a major off-target for THIQ-based PNMT inhibitors—while maintaining or modulating PNMT inhibitory potency, a property not shared by 7-H, 7-Br, or 7-aminosulfonyl substituents [2]. Furthermore, the rank order of selectivity (PNMT vs α2-adrenoceptor) places 7-nitro-THIQs in a distinct tier relative to other 7-substituted variants [3]. Substituting the nitro group with a hydrogen (unsubstituted THIQ) or bromine yields compounds with substantially different selectivity indices and absolute Ki values, making cross-referencing of experimental results between analogs invalid [4]. The quantitative evidence below establishes the precise magnitude of these differences.

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Head-to-Head Comparative Pharmacology Data for Evidence-Based Procurement


7-Nitro Substitution Confers α2-Adrenoceptor Selectivity Advantage Over Unsubstituted THIQ

In a direct head-to-head comparative study, the 7-nitro substituent reduced α2-adrenoceptor affinity (higher Ki = lower affinity) compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ), while maintaining comparable PNMT inhibitory potency. This substitution pattern improves the selectivity profile—a critical parameter for CNS-targeted PNMT inhibitor development where α2-adrenoceptor cross-reactivity represents a major off-target liability [1]. The selectivity difference is further underscored by the fact that unsubstituted THIQ actually exhibits higher affinity for the α2-adrenoceptor (Ki = 0.35 µM) than for PNMT (Ki = 9.7 µM), making it a non-selective compound unsuitable for PNMT-focused studies [2].

PNMT inhibition α2-adrenoceptor selectivity index

7-Nitro vs 7-Bromo Substitution: Distinct Selectivity Tier in PNMT Inhibitor Ranking

A comprehensive structure-activity relationship (SAR) study comparing multiple 7-substituted THIQs established a definitive rank order for selectivity (PNMT vs α2-adrenoceptor): 3-alkyl-7-aminosulfonyl-THIQs ≅ 3-alkyl-7-N-2,2,2-trifluoroethylaminosulfonyl-THIQs > 3-alkyl-7-nitro-THIQs > 3-alkyl-7-bromo-THIQs [1]. This ranking is based on systematic evaluation of compounds bearing identical 3-alkyl substituents while varying only the 7-position functional group, providing a controlled comparison that isolates the contribution of the 7-substituent to selectivity. The 7-nitro substituent confers superior selectivity relative to the 7-bromo analog, a distinction relevant for researchers selecting between halogenated and nitro-substituted THIQ scaffolds.

PNMT inhibitors SAR selectivity ranking

Synergistic 3,7-Disubstitution Strategy: 7-Nitro as Essential Component of Enhanced Selectivity Scaffold

While 7-nitro mono-substitution alone improves selectivity relative to unsubstituted THIQ, the combination of a 7-nitro group with a 3-alkyl substituent produces a synergistic effect that further enhances PNMT inhibitory potency while simultaneously reducing α2-adrenoceptor affinity [1]. This finding positions 7-nitro-THIQ as an essential synthetic intermediate for generating 3,7-disubstituted analogs with optimized pharmacological profiles. The synergistic effect was systematically demonstrated: 3-hydroxymethyl-7-nitro-THIQ and related 3-alkyl-7-nitro derivatives exhibited significantly improved selectivity profiles compared to either mono-substituted parent compound. Notably, the 7-nitro group is one of only three hydrophilic electron-withdrawing substituents (alongside SO2CH3 and SO2NH2) identified to confer this beneficial selectivity modulation [2].

dual substitution synergistic effect PNMT selectivity

7-Nitro-THIQ as Validated Synthetic Intermediate for CNS-Targeted PNMT Inhibitor Development

7-Nitro-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in the synthesis of CNS-penetrant PNMT inhibitors, a validated application supported by patent literature . The THIQ scaffold, when appropriately substituted at the 7-position with electron-withdrawing groups such as nitro, provides a foundation for developing epinephrine biosynthesis modulators. Studies using BBB models indicate that THIQ-type PNMT inhibitors require a calculated log P (Clog P) ≥ 0.5 for significant BBB penetration [1]. The 7-nitro-THIQ core is amenable to further functionalization that can optimize lipophilicity and BBB penetration while maintaining the favorable electronic properties conferred by the nitro group. This contrasts with unsubstituted THIQ, which lacks the selectivity-enhancing 7-substituent and is not documented as a lead scaffold in PNMT-targeted CNS programs.

CNS drug discovery blood-brain barrier PNMT pharmacology

Commercial Availability and Specification: Hydrochloride Salt Form for Enhanced Handling

7-Nitro-1,2,3,4-tetrahydroisoquinoline is commercially available in two forms: the free base (CAS 42923-79-5) and the hydrochloride salt (CAS 99365-69-2) . The hydrochloride salt form offers practical advantages for laboratory workflows, including enhanced aqueous solubility and improved solid-state stability . Commercial specifications for the hydrochloride salt typically range from 95% to ≥97% purity, with availability from multiple reputable suppliers including Thermo Scientific/Alfa Aesar and AKSci . The hydrochloride salt is the preferred form for direct use in aqueous biochemical assays and for reactions requiring polar solvent conditions, whereas the free base may be preferable for specific organic transformations requiring neutral conditions.

chemical procurement salt form solubility

Established Synthetic Accessibility: Literature-Validated Nitration Route from THIQ

7-Nitro-1,2,3,4-tetrahydroisoquinoline is accessible via direct nitration of commercially available 1,2,3,4-tetrahydroisoquinoline using potassium nitrate in concentrated sulfuric acid, a method established by Ajao et al. (1985) that yields approximately 50% of the 7-nitro isomer . The nitration of tetrahydroisoquinoline exhibits positional selectivity favoring the 7-position, though early reports indicated conflicting outcomes that have since been clarified [1]. An alternative synthetic approach involves Pictet-Spengler-type cyclization of N-alkylsulfonyl-nitrophenylethylamines with paraformaldehyde in 60% H2SO4/HOAc, followed by hydrolysis with 40% HBr to afford 5-, 6-, or 7-nitro regioisomers [2]. This established synthetic accessibility ensures reliable in-house preparation or commercial sourcing, with the 7-nitro regioisomer being the primary product of electrophilic aromatic substitution due to the directing effects of the THIQ nitrogen.

organic synthesis nitration yield optimization

7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Evidence-Backed Research Applications and Procurement Use Cases


PNMT Inhibitor Discovery: CNS-Targeted Probe Development Requiring α2-Selectivity

Based on the selectivity rank-order evidence, 7-nitro-THIQ hydrochloride is the appropriate choice for research programs developing PNMT inhibitors with intermediate α2-selectivity requirements. The compound serves as a validated scaffold for generating 3,7-disubstituted derivatives with enhanced selectivity profiles via synergistic substitution effects [1]. Applications include: (1) radiochemical PNMT inhibition assays using [3H]SAM as radioligand, where the compound demonstrates Ki values in the 0.12-1.7 µM range against bovine PNMT [2]; (2) α2-adrenoceptor counter-screening to establish selectivity indices; and (3) structure-guided optimization of BBB-penetrant PNMT inhibitors for studying central epinephrine regulation in blood pressure control and neurodegenerative disease models [3].

Medicinal Chemistry: Synthetic Intermediate for Patent-Documented CNS Therapeutics

The compound is documented as a key synthetic intermediate in patents covering tetrahydroisoquinolinylalkanoic acids with thromboxane A2 antagonist activity (US2010/234340) and related CNS-targeted agents (WO2005/108367) . The free base form (obtained via neutralization of the hydrochloride salt) undergoes further functionalization at the 3-position to access high-selectivity PNMT inhibitors. Procurement of 7-nitro-THIQ hydrochloride enables entry into patent-documented SAR space for epinephrine biosynthesis modulation, a target implicated in Alzheimer's disease pathophysiology and cardiovascular regulation [3].

Biochemical Assay Development: PNMT and α2-Adrenoceptor Reference Standard

7-Nitro-THIQ hydrochloride serves as a well-characterized reference compound for establishing PNMT inhibition and α2-adrenoceptor binding assay protocols. The compound's dual-target profile—PNMT Ki = 0.12-1.7 µM, α2 Ki = 3.2-4.65 µM—provides a calibrated reference point for screening novel THIQ derivatives [2]. This is particularly valuable for: (1) radiochemical PNMT assays using recombinant human PNMT expressed in E. coli; (2) α2-adrenoceptor radioligand binding assays using [3H]clonidine (rat cortex) or [3H]RX-821002 (human α2A in CHO cells); and (3) enzyme kinetic studies examining S-adenosyl-L-methionine-dependent methylation with phenylethanolamine as variable substrate [1].

Structure-Activity Relationship (SAR) Studies: Systematic Investigation of 7-Position Electronic Effects

The 7-nitro substituent functions as a hydrophilic electron-withdrawing group with a Hammett σm value that predicts distinct electrostatic interactions at enzyme active sites compared to halogen (7-Br) or sulfonamide (7-SO2NH2) substituents. QSAR models derived from 27 7-substituted-THIQs demonstrate that electronic effects play opposite roles at PNMT versus α2-adrenoceptor binding sites, with nitro-substituted compounds occupying an intermediate position in the selectivity spectrum [4]. Researchers conducting SAR studies should procure 7-nitro-THIQ alongside comparator 7-substituted analogs (7-H, 7-Br, 7-SO2NH2) to systematically probe the contribution of electronic and steric parameters to target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.